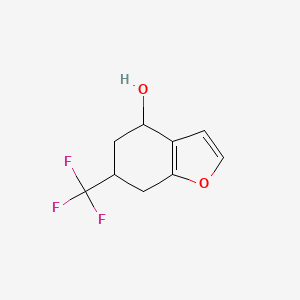

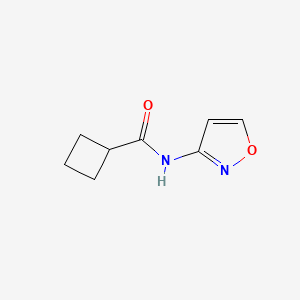

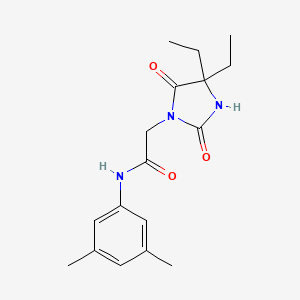

![molecular formula C17H19ClN2OS B2622156 2-amino-N-(4-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide CAS No. 669740-02-7](/img/structure/B2622156.png)

2-amino-N-(4-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene-based compounds are a significant class of heterocyclic compounds that have been the focus of many scientists due to their potential biological activity . They play a crucial role for medicinal chemists in developing advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. One common method is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, the IR spectrum can provide information about the functional groups present in the molecule, while the NMR spectrum can provide information about the carbon and hydrogen atoms in the molecule .Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, they can participate in [3+2] cycloaddition reactions with alkynes, leading to the formation of new thiophene derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental techniques. For example, the molecular weight of a compound can be determined using mass spectrometry .Mecanismo De Acción

Target of Action

2-amino-N-(4-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide primarily targets nuclear factor erythroid 2-related factor 2 (NRF2). NRF2 is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation . By activating NRF2, 2-amino-N-(4-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide helps in reducing oxidative stress and inflammation.

Mode of Action

2-amino-N-(4-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide interacts with NRF2 by preventing its degradation. Normally, NRF2 is bound to Kelch-like ECH-associated protein 1 (KEAP1) in the cytoplasm, which targets it for ubiquitination and subsequent degradation. 2-amino-N-(4-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide disrupts this interaction, allowing NRF2 to translocate to the nucleus where it binds to antioxidant response elements (ARE) in the DNA, initiating the transcription of antioxidant genes .

Biochemical Pathways

The activation of NRF2 by 2-amino-N-(4-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide leads to the upregulation of various antioxidant and cytoprotective genes. These include genes encoding for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferase (GST). These enzymes play crucial roles in detoxifying reactive oxygen species (ROS) and maintaining cellular redox balance .

Pharmacokinetics

The pharmacokinetic profile of 2-amino-N-(4-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide includes its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is moderately stable in liver microsomes, indicating a reasonable metabolic stability . It is absorbed through the gastrointestinal tract and distributed throughout the body, with a preference for tissues with high oxidative stress. The metabolism primarily occurs in the liver, and the compound is excreted via the kidneys.

Result of Action

The molecular and cellular effects of 2-amino-N-(4-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide include a significant reduction in oxidative stress and inflammation. By upregulating antioxidant enzymes, the compound helps in neutralizing ROS, thereby protecting cells from oxidative damage. This action is particularly beneficial in conditions characterized by chronic inflammation and oxidative stress .

Action Environment

The efficacy and stability of 2-amino-N-(4-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide can be influenced by various environmental factors. Factors such as pH, temperature, and the presence of other reactive species can affect the stability and activity of the compound. For instance, extreme pH levels can lead to the degradation of the compound, while high temperatures may enhance its metabolic rate, reducing its bioavailability .

Direcciones Futuras

Propiedades

IUPAC Name |

2-amino-N-(4-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2OS/c18-11-7-9-12(10-8-11)20-17(21)15-13-5-3-1-2-4-6-14(13)22-16(15)19/h7-10H,1-6,19H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOPHYOIARLUHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2=C(CC1)C(=C(S2)N)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(4-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

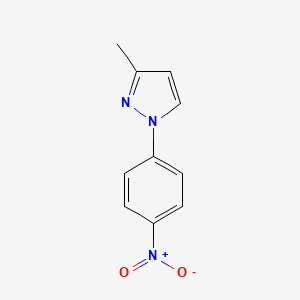

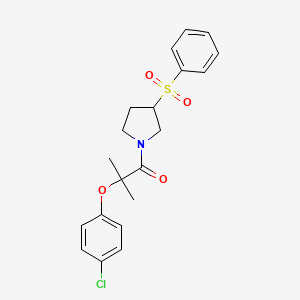

![7-(4-Ethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2622073.png)

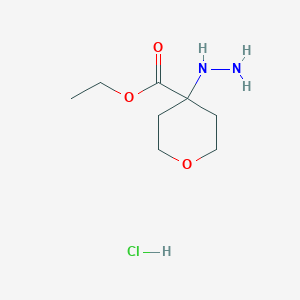

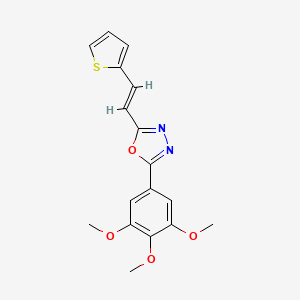

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2622074.png)

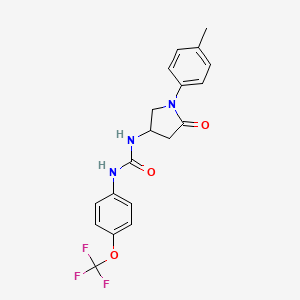

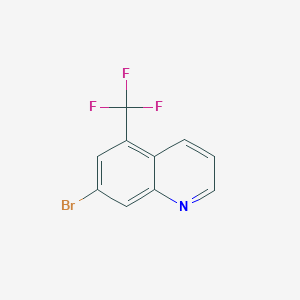

![2-(2-(4-allyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2622079.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-({2-[2-(cyclohexylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2622092.png)